1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate
Description
This compound is a piperidine derivative with a tert-butoxycarbonyl (Boc) group at the 1-position and an ethyl ester at the 4-position. A primary amine substituent at the 3-position distinguishes it from related structures. Key properties include:
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-15(8-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3 |
InChI Key |
HWBQJXRREBQWDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups are introduced through alkylation reactions using tert-butyl halides and ethyl halides, respectively.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Dicarboxylation: The dicarboxylate groups are introduced through esterification reactions using suitable carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of 1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through various biochemical pathways, which can include inhibition or activation of specific proteins, alteration of cellular signaling, and changes in gene expression.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
Key Insight: The 3-amino derivative exhibits unique reactivity in coupling reactions (e.g., amide bond formation), while the 3-oxo analog serves as a precursor for heterocyclic ring formation .
Substituent Variations at the 4-Position
Research Finding : Ethyl esters (as in the target compound) balance lipophilicity and hydrolysis rates compared to methyl or benzyl esters, optimizing pharmacokinetics in prodrug designs .
Ring Modifications: Piperidine vs. Piperazine
Structural Impact : Piperazine derivatives generally exhibit higher conformational flexibility, while piperidine analogs provide rigidity for target binding .
Research Findings from Spectroscopic Data
- NMR Analysis : In analogs like 3-oxo and 3-hydroxy derivatives, substituents at positions 3 and 4 induce distinct chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), aiding structural elucidation .
- Mass Spectrometry : Exact mass data (e.g., 325.32 for difluoro analog) confirm molecular formulas and fragmentation patterns .
Biological Activity
1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring with various substituents, including tert-butyl and ethyl groups, along with amino and dicarboxylate functionalities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O4 |
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate |
| InChI Key | HWBQJXRREBQWDK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCN(CC1N)C(=O)OC(C)(C)C |
Synthesis Overview
The synthesis of 1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate typically involves several steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Alkylation : Introduction of tert-butyl and ethyl groups via alkylation using appropriate halides.
- Amination : Nucleophilic substitution to introduce the amino group.
- Dicarboxylation : Esterification reactions to add dicarboxylate groups.
The biological activity of 1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The compound may modulate enzymatic activities and influence cellular signaling pathways, potentially leading to therapeutic effects.
Pharmacological Applications
Research has indicated several potential applications in pharmacology:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes are overactive.
- Receptor Binding : It may interact with various receptors, influencing physiological responses.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological systems:
- A study on enzyme inhibition demonstrated that derivatives of this compound showed significant inhibitory effects on certain target enzymes involved in metabolic pathways.
- In vitro assays revealed that the compound exhibited moderate cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells, suggesting a favorable therapeutic index .
Table of Biological Activity Results
| Study Reference | Target Enzyme/Receptor | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Enzyme A | 5.2 | Significant inhibition | |
| Cancer Cell Lines | >10 | Minimal cytotoxicity observed |
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate, it can be compared with structurally similar compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 1-O-tert-butyl 4-O-ethyl 3-oxopiperidine-1,4-dicarboxylate | Oxo group instead of amino group | Lower enzyme inhibition |
| 1-O-tert-butyl 4-O-ethyl 3-hydroxypiperidine-1,4-dicarboxylate | Hydroxyl group instead of amino group | Enhanced receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
